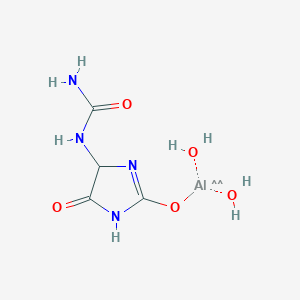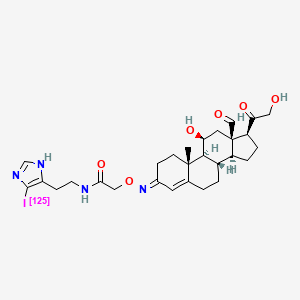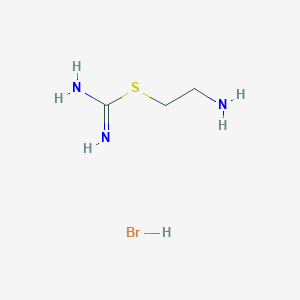
Betazoldihydrochlorid
Übersicht
Beschreibung
Betazol-Hydrochlorid, auch bekannt als Gastramin oder Histalog, ist ein Agonist des Histamin-H2-Rezeptors. Es wird hauptsächlich als Magenstimulans verwendet, um die maximale Produktion der Magensaftsekretion zu testen. Diese Verbindung ist ein synthetisches Analog von Histamin und wird aufgrund seiner Spezifität für den H2-Rezeptor und seiner reduzierten Nebenwirkungen Histamin vorgezogen .
Herstellungsmethoden
Betazol-Hydrochlorid kann durch verschiedene synthetische Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von 1H-Pyrazol-3-Ethanamin mit Salzsäure zur Bildung des Hydrochloridsalzes. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines Lösungsmittels wie Ethanol oder Wasser, und die Reaktion wird bei Raumtemperatur durchgeführt .
Industrielle Produktionsverfahren für Betazol-Hydrochlorid beinhalten oft die Verwendung von kontinuierlichen Fließsystemen. Ein Eintopf-biokatalytisches System wurde entwickelt, das eine ω-Transaminase, eine Alkoholdehydrogenase und eine Wasser bildende NADH-Oxidase zur in situ-Cofaktorrecyclierung kombiniert. Dieses Verfahren führt zu einer hohen Umwandlungsrate und ist umweltfreundlich .
Wissenschaftliche Forschungsanwendungen
Betazol-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Betazol wird verwendet, um die Auswirkungen von Histamin und seinen Analoga auf biologische Systeme zu untersuchen.
Wirkmechanismus
Betazol-Hydrochlorid wirkt als Agonist des Histamin-H2-Rezeptors. Es bindet an den H2-Rezeptor, der ein Mediator der Magensäuresekretion ist. Diese Bindung führt zu einer Erhöhung des Volumens der produzierten Magensäure. Der Mechanismus beinhaltet die Aktivierung der Adenylatcyclase, was zu einem Anstieg des cAMP-Spiegels und der anschließenden Aktivierung der Proteinkinase A führt, die die Sekretion von Magensäure stimuliert .
Wirkmechanismus
Target of Action
The primary target of Betazole dihydrochloride is the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion, making it a key player in the digestive process .
Mode of Action
Betazole dihydrochloride is a histamine analogue . It mimics the effects of histamine by binding to the H2 receptor, which is a mediator of gastric acid secretion . This agonist action results in an increase in the volume of gastric acid produced .
Biochemical Pathways
The primary biochemical pathway affected by Betazole dihydrochloride is the gastric acid secretion pathway . By acting as a histamine H2 receptor agonist, Betazole dihydrochloride stimulates this pathway, leading to increased production of gastric acid .
Pharmacokinetics
It is known that the absorption of betazole dihydrochloride israpid and complete . The compound is also known to have a high protein binding capacity, with over 99% of the compound being protein-bound .
Result of Action
The primary result of Betazole dihydrochloride’s action is an increase in gastric acid production . This can be used clinically to test gastric secretory function . For instance, it can be used to diagnose diseases such as Zollinger-Ellison syndrome, where the volume of gastric and basal secretions is measured following Betazole administration .
Safety and Hazards
Betazole dihydrochloride is a viscous liquid . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Zukünftige Richtungen
As an alternative to classical synthetic approaches for the production of Betazole, a one-pot biocatalytic system for this pharmaceutical molecule from its alcohol precursor has been developed . This system has been set up in a continuous flow packed-bed reactor, generating a space–time yield of up to 2.59 g L−1 h−1 with 15 min residence and a constant supply of oxygen for in situ cofactor recycling through a segmented air–liquid flow . The addition of an in-line catch-and-release column afforded >80% product recovery .
Biochemische Analyse
Biochemical Properties
Betazole dihydrochloride interacts with the histamine H2 receptor, a protein that mediates gastric acid secretion . As a histamine analogue, Betazole dihydrochloride binds to this receptor, producing the same effects as histamine . This interaction stimulates the production of gastric acid, thereby playing a crucial role in various biochemical reactions .
Cellular Effects
Betazole dihydrochloride influences cell function by binding to the histamine H2 receptor, which is a mediator of gastric acid secretion . This binding interaction triggers a series of cellular processes that result in the production of gastric acid . The impact of Betazole dihydrochloride on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its role in stimulating gastric acid secretion .
Molecular Mechanism
The molecular mechanism of Betazole dihydrochloride involves its binding interaction with the histamine H2 receptor . As a histamine analogue, it produces the same effects as histamine . When Betazole dihydrochloride binds to the H2 receptor, it triggers a series of molecular events that result in an increase in the volume of gastric acid produced .
Temporal Effects in Laboratory Settings
The temporal effects of Betazole dihydrochloride in laboratory settings are primarily related to its role in stimulating gastric acid secretion
Metabolic Pathways
The metabolic pathways involving Betazole dihydrochloride are primarily related to its role as a histamine H2 receptor agonist
Vorbereitungsmethoden
Betazole hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 1H-pyrazole-3-ethanamine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature .
Industrial production methods for betazole hydrochloride often involve the use of continuous flow systems. A one-pot biocatalytic system has been developed, which combines an ω-transaminase, an alcohol dehydrogenase, and a water-forming NADH oxidase for in situ cofactor recycling. This method yields a high conversion rate and is environmentally friendly .
Analyse Chemischer Reaktionen
Betazol-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Betazol kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können Betazol in seine reduzierten Formen umwandeln.
Substitution: Betazol kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Betazol-Hydrochlorid ist einzigartig aufgrund seiner Spezifität für den H2-Rezeptor und seiner reduzierten Nebenwirkungen im Vergleich zu Histamin. Ähnliche Verbindungen sind:
Histamin: Eine natürliche Verbindung, die ebenfalls die Magensäuresekretion stimuliert, aber mehr Nebenwirkungen hat.
Nizatidin: Ein H2-Rezeptorantagonist, der verwendet wird, um die Magensäuresekretion zu reduzieren.
Cimetidin: Ein weiterer H2-Rezeptorantagonist mit ähnlichen Wirkungen wie Nizatidin.
Betazol-Hydrochlorid zeichnet sich durch seine Fähigkeit aus, die Magensäuresekretion zu stimulieren, ohne die unerwünschten Nebenwirkungen, die mit Histamin verbunden sind .
Eigenschaften
| { "Design of the Synthesis Pathway": "Betazole dihydrochloride can be synthesized through a series of reactions starting from commercially available starting materials. The synthesis involves the reaction of 2-aminopyridine with ethyl chloroacetate followed by reduction of the resulting intermediate to obtain 2-ethyl-3-pyridylmethanol. This intermediate is then reacted with thionyl chloride to obtain the corresponding chloromethyl derivative, which is subsequently reacted with histamine to obtain Betazole. Betazole is then converted to Betazole dihydrochloride by reaction with hydrochloric acid.", "Starting Materials": ["2-aminopyridine", "ethyl chloroacetate", "sodium borohydride", "thionyl chloride", "histamine", "hydrochloric acid"], "Reaction": ["Step 1: Reaction of 2-aminopyridine with ethyl chloroacetate in the presence of a base such as sodium carbonate to obtain ethyl 2-(pyridin-2-yl)acetate", "Step 2: Reduction of ethyl 2-(pyridin-2-yl)acetate using sodium borohydride to obtain 2-ethyl-3-pyridylmethanol", "Step 3: Reaction of 2-ethyl-3-pyridylmethanol with thionyl chloride to obtain 2-chloromethyl-3-ethylpyridine", "Step 4: Reaction of 2-chloromethyl-3-ethylpyridine with histamine in the presence of a base such as sodium carbonate to obtain Betazole", "Step 5: Conversion of Betazole to Betazole dihydrochloride by reaction with hydrochloric acid."], } | |
| 138-92-1 | |
Molekularformel |
C5H10ClN3 |
Molekulargewicht |
147.60 g/mol |
IUPAC-Name |
2-(1H-pyrazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2,(H,7,8);1H |
InChI-Schlüssel |
HLJRAERMLKNULP-UHFFFAOYSA-N |
SMILES |
C1=C(NN=C1)CCN.Cl.Cl |
Kanonische SMILES |
C1=C(NN=C1)CCN.Cl |
Aussehen |
Solid powder |
| 138-92-1 | |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
105-20-4 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ametazole Betazole Betazole Dihydrochloride Betazole Monohydrochloride Dihydrochloride, Betazole Histalog Lilly 96791 Monohydrochloride, Betazole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















